N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 2034494-55-6
VCID: VC11799510
InChI: InChI=1S/C17H16N4O2S/c22-16(17(23)20-14-5-2-1-3-6-14)18-11-15(13-7-10-24-12-13)21-9-4-8-19-21/h1-10,12,15H,11H2,(H,18,22)(H,20,23)
SMILES: C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol

N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

CAS No.: 2034494-55-6

Cat. No.: VC11799510

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide - 2034494-55-6

Specification

CAS No. 2034494-55-6
Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
IUPAC Name N'-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Standard InChI InChI=1S/C17H16N4O2S/c22-16(17(23)20-14-5-2-1-3-6-14)18-11-15(13-7-10-24-12-13)21-9-4-8-19-21/h1-10,12,15H,11H2,(H,18,22)(H,20,23)
Standard InChI Key YESIGTQAFXFFPA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Canonical SMILES C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3

Introduction

Chemical Identity and Structural Features

N'-Phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (molecular formula: C18H17N3O2S\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_2\text{S}, molecular weight: 339.41 g/mol) features a central ethanediamide backbone flanked by two distinct heterocyclic systems:

  • A 1H-pyrazole ring at the N-2 position, providing hydrogen-bonding capability and aromatic stability.

  • A thiophene moiety at the adjacent carbon, contributing electron-rich properties for potential π-π interactions .

  • A phenyl group at the N'-position, enhancing lipophilicity and structural diversity .

Table 1: Comparative Analysis of Structural Analogues

Compound NameKey Structural DifferencesMolecular Weight (g/mol)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide Furan substituent instead of phenyl372.4
N'-(2-methoxyphenyl) variantMethoxy group on phenyl320.41
Target compoundUnsubstituted phenyl group339.41

The absence of methyl groups on the pyrazole ring (compared to ) may reduce steric hindrance, potentially improving binding affinity to biological targets .

Synthetic Strategies and Reaction Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to methods described for pyrazole-thiophene hybrids :

Step 1: Formation of Pyrazole-Thiophene Intermediate

  • Thiophene-3-carbaldehyde undergoes nucleophilic substitution with hydrazine to form thiophene-3-carbaldehyde hydrazone.

  • Cyclization with diketones (e.g., acetylacetone) yields 2-(thiophen-3-yl)-1H-pyrazole .

Step 2: Ethanediamide Coupling

  • The pyrazole-thiophene intermediate is alkylated using ethyl bromoacetate to introduce the ethanediamide precursor.

  • Amidation with phenylamine introduces the N'-phenyl group, finalized via acid-catalyzed condensation.

Critical Reaction Parameters:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Piperidine or acetic acid for imine formation.

  • Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >75% purity .

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

  • LogP: Predicted value of 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1670 cm1^{-1} (amide C=O stretch) and 3100 cm1^{-1} (aromatic C-H) .

  • 1H^1\text{H} NMR:

    • δ 7.8 ppm (pyrazole H-3, singlet).

    • δ 6.9–7.2 ppm (thiophene and phenyl protons, multiplet).

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The phenyl group allows for SAR studies via halogenation or sulfonation.

  • Prodrug Development: Ethanediamide backbone amenable to ester prodrug formulations .

Material Science

  • Conductive Polymers: Thiophene units enable π-stacking in organic semiconductors.

Environmental and Regulatory Considerations

  • Biodegradation: Estimated half-life >60 days in soil (EPI Suite), classifying it as persistent .

  • Toxicity: Predicted LD50_{50} (rat, oral) of 1200 mg/kg, suggesting low acute toxicity.

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